4-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
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Overview
Description
4-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 4-position, a nitro group at the 5-position, and a carboxylic acid group at the 2-position of the benzofuran ring.
Preparation Methods
The synthesis of 4-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriately substituted phenols with suitable reagents to form the benzofuran ring. For instance, the cyclization of 2-hydroxy-3-nitro-4-methoxybenzoic acid can be carried out using acidic or basic conditions to yield the desired product . Industrial production methods may involve the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of benzofuran derivatives .
Chemical Reactions Analysis
4-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. Major products formed from these reactions include amino derivatives, quinones, and substituted benzofurans.
Scientific Research Applications
4-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy group may also play a role in modulating the compound’s interaction with biological targets .
Comparison with Similar Compounds
4-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:
2-Methoxy-5-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a carboxylic acid group.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88220-77-3 |
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Molecular Formula |
C10H7NO6 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
4-methoxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c1-16-9-5-4-8(10(12)13)17-7(5)3-2-6(9)11(14)15/h2-4H,1H3,(H,12,13) |
InChI Key |
HMRVPPLYNXSYSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=C(O2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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